Methyl 2-bromo-4-chloronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

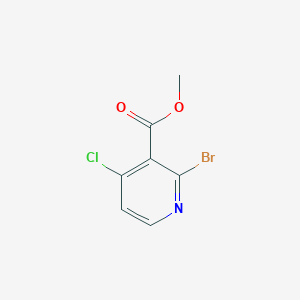

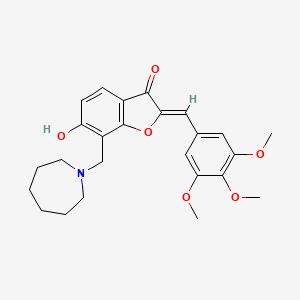

“Methyl 2-bromo-4-chloronicotinate” is a chemical compound with the molecular formula C7H5BrClNO2 . It is used in various chemical reactions and has a molecular weight of 250.48 .

Synthesis Analysis

The synthesis of “this compound” involves the use of 2-chloro-3-picolinic acid and methanol. Thionyl chloride is added under an ice bath, and the mixture is stirred and heated to reflux for 8 hours .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C7H5BrClNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 . This indicates that the molecule consists of a methyl group (CH3) attached to a 2-bromo-4-chloronicotinate group .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 250.48 . It is stored under an inert atmosphere at a temperature between 2-8°C . The compound is available in liquid, solid, or semi-solid form .Scientific Research Applications

Emission and Environmental Impact

- Emission from Biomass Burning : Research highlights the significant emission of methyl bromide from biomass burning, indicating its role in stratospheric bromine contribution and ozone layer depletion. This understanding points towards the environmental impact assessment of halogenated compounds including those similar to "Methyl 2-bromo-4-chloronicotinate" (Man� & Andreae, 1994).

Alternatives and Soil Fumigation

- Chemical Alternatives for Pre-plant Soil Fumigation : The research discusses alternatives to methyl bromide for pre-plant soil fumigation, such as chloropicrin and 1,3-dichloropropene. These alternatives provide significant control of plant pathogens but lack the versatility of methyl bromide, highlighting the ongoing search for effective replacements (Duniway, 2002).

Pesticide and Quarantine Uses

- Alternatives to Methyl Bromide Treatments : The study reviews various alternatives to methyl bromide for controlling pests in stored products and for quarantine purposes. The alternatives explored include physical control methods and chemical fumigants like phosphine and sulfuryl fluoride, indicating a shift towards integrated pest management and environmentally friendly options (Fields & White, 2002).

Research on Alternatives

- USDA-ARS Research on Alternatives : This research presents an overview of alternatives to methyl bromide for both pre-plant and post-harvest pest control, focusing on the development of integrated management systems that include chemical, genetic, and cultural control measures (Schneider et al., 2003).

Safety and Hazards

“Methyl 2-bromo-4-chloronicotinate” is classified under the GHS07 hazard class . The compound carries a warning signal word, and its hazard statements include H302 . Precautionary measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and not ingesting the compound .

Mechanism of Action

Mode of Action

It is known that similar compounds, such as methyl nicotinate, act as peripheral vasodilators . This suggests that Methyl 2-bromo-4-chloronicotinate may interact with its targets to induce changes in cellular processes, potentially involving vasodilation or other mechanisms.

Biochemical Pathways

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that this compound could potentially influence similar biochemical pathways.

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .

Result of Action

Based on the potential vasodilatory effects of similar compounds , it’s possible that this compound could induce changes in blood flow or other cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability is affected by temperature, as it should be stored in an inert atmosphere at 2-8°C . Other environmental factors, such as pH or the presence of other chemicals, could also potentially influence the compound’s action and efficacy.

properties

IUPAC Name |

methyl 2-bromo-4-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSQDHCCSZHVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2898088.png)

![3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2898090.png)

![3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2898097.png)

![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)

![2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2898100.png)

![8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one](/img/structure/B2898106.png)